N-(2,5-dimethylphenyl)-10-undecenamide

Description

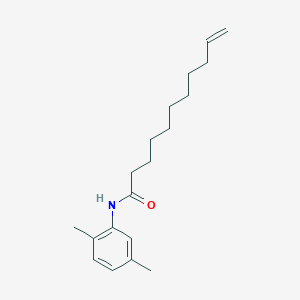

N-(2,5-Dimethylphenyl)-10-undecenamide is an amide derivative characterized by a 10-undecenamide backbone (an 11-carbon aliphatic chain with a terminal double bond) linked to a 2,5-dimethylphenyl substituent via an amide bond. The 2,5-dimethylphenyl group is a common motif in agrochemicals and pharmaceuticals, often influencing lipophilicity and electronic interactions with biological targets . The undecenamide chain may contribute to membrane permeability due to its aliphatic nature, though its specific role remains speculative without experimental data.

Properties

Molecular Formula |

C19H29NO |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)undec-10-enamide |

InChI |

InChI=1S/C19H29NO/c1-4-5-6-7-8-9-10-11-12-19(21)20-18-15-16(2)13-14-17(18)3/h4,13-15H,1,5-12H2,2-3H3,(H,20,21) |

InChI Key |

MNLBERWCWCSCQN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CCCCCCCCC=C |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CCCCCCCCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ()

This compound shares the 2,5-dimethylphenyl substituent but features a rigid naphthalene core instead of the aliphatic undecenamide chain. It exhibits potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC50 ~10 µM), attributed to:

- Substituent position : The 2,5-dimethyl configuration enhances activity compared to para-substituted analogs, likely due to steric and electronic optimization at the binding site.

- Lipophilicity : Increased hydrophobicity from the dimethyl groups improves membrane penetration.

- Electron-withdrawing effects : Methyl groups moderately influence electron density, stabilizing interactions with photosystem II .

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ()

Similar to the above but with 3,5-dimethyl substitution. Instead, overall lipophilicity and electronic effects are critical .

Key Insight : The 2,5-dimethylphenyl group optimizes PET inhibition in aromatic carboxamides, but analogous effects in aliphatic amides like N-(2,5-dimethylphenyl)-10-undecenamide remain unverified.

Core Structure Variations

N-(2-Morpholinoethyl)-10-undecenamide ()

This compound shares the 10-undecenamide backbone but substitutes the aromatic 2,5-dimethylphenyl group with a morpholinoethyl moiety. Key differences include:

- Molecular weight : 296.45 g/mol vs. ~287 g/mol (estimated for this compound).

- Biological activity: No data reported, but the morpholine group may favor interactions with neurological or enzymatic targets rather than photosynthetic systems .

Substituent Lipophilicity and Activity Trends

highlights that lipophilicity (logP) and electronic properties of substituents strongly influence PET inhibition. For example:

- Fluorine vs. methyl groups : Electron-withdrawing fluorine atoms in N-(2,5-difluorophenyl)- analogs show similar IC50 values to methyl-substituted derivatives, indicating that both hydrophobicity and electronic effects contribute .

| Compound | Core Structure | Substituent | IC50 (PET Inhibition) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound* | 10-undecenamide | 2,5-dimethylphenyl | Not reported | ~287 |

| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | Naphthalene | 2,5-dimethylphenyl | ~10 µM | ~309† |

| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | Naphthalene | 3,5-dimethylphenyl | ~10 µM | ~309† |

| N-(2-Morpholinoethyl)-10-undecenamide | 10-undecenamide | 2-morpholinoethyl | Not reported | 296.45 |

*Estimated molecular weight; †Calculated from C19H17NO2.

Research Implications and Limitations

- However, the aliphatic chain may redirect bioactivity toward non-photosynthetic targets.

- Knowledge gaps: Direct data on this compound’s synthesis, toxicity, or mechanism are absent in the provided evidence. Further studies should prioritize experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.